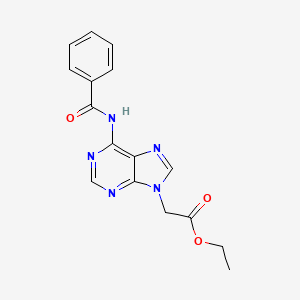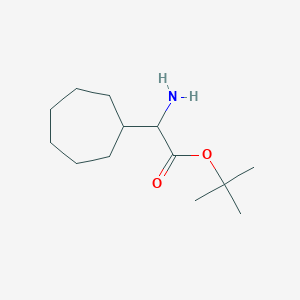![molecular formula C11H13NO3 B8684882 ethyl 4-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylate](/img/structure/B8684882.png)
ethyl 4-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6,7-dihydro-4-hydroxy-5H-cyclopenta[b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the family of cyclopenta[b]pyridines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylate typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of a base such as triethylamine and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable synthesis could be achieved through optimization of reaction conditions and the use of continuous flow reactors .
化学反应分析
Types of Reactions
Ethyl 6,7-dihydro-4-hydroxy-5H-cyclopenta[b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Ethyl 6,7-dihydro-4-hydroxy-5H-cyclopenta[b]pyridine-3-carboxylate has several scientific research applications:
作用机制
The mechanism of action of ethyl 4-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a calcium channel antagonist, it binds to calcium channels and inhibits their activity, which can affect various physiological processes . As a protein kinase inhibitor, it interferes with the kinase’s ability to phosphorylate its substrates, thereby modulating signaling pathways involved in cell growth and proliferation .
相似化合物的比较
Ethyl 6,7-dihydro-4-hydroxy-5H-cyclopenta[b]pyridine-3-carboxylate can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar core structure but has different functional groups, leading to distinct chemical and biological properties.
4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: Another related compound with variations in the substituents, affecting its reactivity and applications.
These comparisons highlight the uniqueness of ethyl 4-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylate in terms of its specific functional groups and the resulting chemical and biological activities .
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
ethyl 4-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)8-6-12-9-5-3-4-7(9)10(8)13/h6H,2-5H2,1H3,(H,12,13) |
InChI 键 |
KHUOPFIKOAGDFW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CNC2=C(C1=O)CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B8684809.png)

![2-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8684816.png)











